Product packaging for 2-Chlorotetradec-1-ene(Cat. No.:CAS No. 111860-76-5)

2-Chlorotetradec-1-ene

Cat. No.: B14334141
CAS No.: 111860-76-5
M. Wt: 230.82 g/mol
InChI Key: DSZAFTPCFATMRI-UHFFFAOYSA-N
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Description

Overview of Long-Chain Aliphatic Chlorinated Olefins in Organic Chemistry

Long-chain aliphatic chlorinated olefins belong to a larger group of compounds known as chlorinated paraffins and olefins. qualicellc.comnih.gov These substances are typically categorized based on the length of their carbon backbone: short-chain (C10–C13), medium-chain (C14–C17), and long-chain (C18 and longer). qualicellc.comidc-online.com 2-Chlorotetradec-1-ene, with its 14-carbon chain, falls into the medium-chain category. qualicellc.com

The physical and chemical properties of these compounds are heavily influenced by their carbon chain length and the degree of chlorination. qualicellc.comnih.gov Generally, as chlorine content increases, so do the density and viscosity of the substance. qualicellc.com Low-chlorination products are often mobile liquids, while higher chlorination results in viscous oils or waxy solids. nih.gov These compounds are characteristically insoluble in water. nih.govidc-online.com

Industrially, chlorinated paraffins and olefins are valued for several key properties. They are widely used as extreme pressure additives in metalworking fluids, where they enhance lubrication under high temperatures and pressures. qualicellc.com They also serve as secondary plasticizers in polymers like PVC to increase flexibility, and as fire retardants and moisture repellents in paints, rubbers, and adhesives. qualicellc.com It is common for commercial mixtures of chlorinated paraffins to contain chlorinated olefins as byproducts or transformation products. nih.govacs.org The environmental presence of long-chain chlorinated paraffins has been detected in remote regions like the Arctic, indicating their capacity for long-range transport. acs.org

Importance of Vinylic Halides as Synthetic Intermediates

Vinylic halides, compounds with a halogen atom attached directly to a vinylic carbon, are highly valuable intermediates in organic synthesis. tandfonline.comthieme-connect.com Their utility stems from their ability to participate in a wide array of chemical transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

These compounds are crucial precursors for numerous complex molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov For instance, the stability of vinyl iodides has made them valuable in the design of radiopharmaceuticals. tandfonline.com The reactivity of the carbon-halogen bond in vinylic halides allows them to be used in a variety of cross-coupling reactions. Palladium- and copper-catalyzed reactions are particularly prominent, enabling the formation of substituted alkenes, enamides, and other functionalized products with high degrees of control over the geometry of the resulting double bond. nih.govorganic-chemistry.org

The synthesis of vinylic halides can be achieved through several methods, such as the halogenation of alkynes or the transformation of carbonyl compounds like ketones into vinyl phosphates, which are then converted to the corresponding vinyl halide. researchgate.net Their ability to undergo reactions like aldol-type condensations further broadens their synthetic applicability. thieme-connect.com

Current Research Landscape and Emerging Trends in Chlorinated Olefin Chemistry

The field of chlorinated olefin chemistry is dynamic, with research continually advancing on several fronts. A major focus is the development of novel and more efficient catalytic systems for their synthesis and transformation. Copper- and palladium-based catalysts are central to this research, with ongoing efforts to create methods that are more general, tolerant of various functional groups, and milder in their reaction conditions. nih.govorganic-chemistry.org This includes the development of general copper-catalyzed halogen exchange reactions, which provide a pathway to synthesize specific vinyl chlorides from other vinyl halides. doi.org

Mechanistic studies are also a key trend, aimed at understanding the precise kinetics and pathways of olefin chlorination. ethz.chresearchgate.net Research has explored the roles of different reactive chlorine species, such as hypochlorous acid (HOCl), dichlorine monoxide (Cl2O), and molecular chlorine (Cl2), and how factors like pH and reactant concentration influence reaction outcomes. ethz.chresearchgate.net

Furthermore, there is a growing body of research focused on the environmental behavior of chlorinated olefins, often in the context of chlorinated paraffin (B1166041) mixtures. acs.org Advanced analytical techniques, such as high-resolution mass spectrometry, are being developed to better detect and quantify these complex mixtures in environmental and biological samples, and to study their transformation products. acs.org

Defined Research Gaps and Future Perspectives for this compound Investigations

Despite the broad interest in chlorinated olefins, specific research focused exclusively on this compound is limited. Much of what is known is derived from broader studies on vinylic halides or medium-chain chlorinated compounds. A documented synthesis of this compound exists as part of a general method for copper-catalyzed halogen exchange from an iodoalkene precursor, achieving a 77% yield. doi.org However, detailed investigations into its specific chemical properties and reactivity are largely absent from the scientific literature.

This lack of focused research presents several opportunities for future investigations:

Synthetic Utility: A significant research gap is the exploration of this compound as a building block in organic synthesis. Its potential in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to create more complex long-chain molecules has not been systematically studied.

Direct Synthesis: Developing more direct and stereoselective synthetic routes to this compound, potentially from readily available precursors like tetradecan-2-one or tetradec-1-yne, would be a valuable contribution.

Physical and Chemical Characterization: A comprehensive characterization of its physical properties and a deeper understanding of its reactivity profile are needed.

Polymer Chemistry: Its potential role as a functionalized monomer in polymerization reactions to create novel polymers with specific properties (e.g., fire resistance, altered solubility) is an unexplored avenue.

Environmental Fate: As a medium-chain chlorinated olefin, its environmental persistence, transformation pathways, and potential for bioaccumulation warrant investigation to understand its environmental impact. acs.orglib4ri.ch

Future research dedicated to these areas would not only close the knowledge gap on this specific compound but also contribute to the broader understanding of long-chain vinylic halides.

Data Table for this compound

PropertyValueSource
Molecular Formula C₁₄H₂₇ClCalculated
Molecular Weight 230.82 g/mol Calculated
Appearance Colorless oil doi.org
CAS Number 111860-76-5 chemsrc.com
Synthesis Method Copper-catalyzed halogen exchange from 2-Iodotetradec-1-ene doi.org
Yield 77% doi.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27Cl B14334141 2-Chlorotetradec-1-ene CAS No. 111860-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorotetradec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZAFTPCFATMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548796
Record name 2-Chlorotetradec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111860-76-5
Record name 2-Chlorotetradec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chlorotetradec 1 Ene and Analogues

Strategies for Regioselective Synthesis of 2-Chloro-1-alkenes

Markownikoff Addition and Subsequent Chlorination Protocols

The synthesis of 2-chloro-1-alkenes can be achieved through protocols that adhere to Markovnikov's rule, which dictates that in the addition of a protic acid to an unsymmetrical alkene, the acid's hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with more alkyl substituents. beilstein-journals.orgmdpi.com

A highly effective and atom-economical method for synthesizing 2-chloro-1-alkenes is the direct hydrochlorination of terminal alkynes. nih.govacs.org This reaction follows the Markovnikov addition principle, where the chlorine atom adds to the more substituted carbon of the triple bond, directly yielding the desired 2-chloro-1-alkene. Various catalytic systems have been developed to facilitate this transformation with high regioselectivity. For instance, gold-catalyzed hydrochlorination has emerged as a powerful tool. A heterogeneous nanogold catalyst (Au/Al₂O₃) has been used for the hydrochlorination of aliphatic terminal alkynes, affording the corresponding Markovnikov vinyl chloride products in good yields. nih.gov Similarly, homogeneous gold(I) catalysts, in combination with a specific chlorinating reagent like HCl in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), have proven effective for the highly regioselective hydrochlorination of unactivated alkynes. acs.orgacs.org Catalyst-free protocols have also been reported, particularly for arylalkynes, using hydrogen chloride gas under mild conditions to give the Markovnikov addition product. rhhz.net

Catalyst SystemAlkyne TypeProductYieldReference
Au/Al₂O₃Aliphatic terminal2-Chloro-1-alkeneGood nih.gov
L6AuCl / HCl/DMPUAliphatic terminal2-Chloro-1-alkene69-95% acs.org
Catalyst-free (HCl gas)Arylalkyne2-Chloro-1-styreneGood rhhz.net

An alternative two-step strategy involves the anti-Markovnikov hydroboration of a terminal alkene, such as 1-tetradecene (B72687), to form a terminal organoborane. masterorganicchemistry.com This intermediate can then be converted to a terminal alcohol, which is subsequently chlorinated and subjected to elimination to form the 1-alkene. However, a more direct approach starts with a terminal alkyne. Hydroboration of a terminal alkyne can lead to a vinylborane, which can then undergo halodeboronation to yield the corresponding vinyl halide. thieme-connect.deoup.com

Copper-Catalyzed Vinylic Halogen Exchange Reactions

A highly efficient and general method for the synthesis of vinylic chlorides is the copper-catalyzed halogen exchange reaction. This protocol allows for the conversion of less accessible chloroalkenes from more readily available alkenyl iodides or bromides with complete retention of the double bond's geometry. mdpi.com This method is particularly relevant for the synthesis of 2-Chlorotetradec-1-ene.

The synthesis of this compound has been explicitly demonstrated starting from its iodo-analogue, 2-Iodotetradec-1-ene. The reaction is typically catalyzed by copper(I) iodide in the presence of a diamine ligand, such as trans-N,N'-dimethylcyclohexane-1,2-diamine, and a chloride source like tetramethylammonium (B1211777) chloride. organic-chemistry.org

Reaction Scheme for the Synthesis of this compound:

Starting Material: 2-Iodotetradec-1-ene

Reagents: Copper(I) iodide (CuI, 20 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (40 mol%), Tetramethylammonium chloride

Solvent: Dimethyl sulfoxide (B87167) (DMSO)

Yield: 77% organic-chemistry.org

This transformation is advantageous as the precursor, 2-iodotetradec-1-ene, can be prepared from 1-dodecyne (B1581785) through hydrozirconation followed by iodination. The copper-catalyzed halogen exchange provides a reliable and stereospecific route to the desired 2-chloro-1-alkene. organic-chemistry.org

Cross-Coupling Approaches for the Construction of Vinylic Chloride Moieties

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.org Several named reactions, such as the Suzuki, Stille, and Negishi couplings, have been adapted for the synthesis of vinylic chlorides. numberanalytics.com

The Suzuki coupling offers a practical route to chloroalkenes by reacting boronic acids with dihaloalkenes. For instance, the reaction of alkenyl- or arylboronic acids with 1,1-dichloroethylene or 1,2-dichloroethylene under specific palladium-catalyzed conditions can be controlled to achieve a monocoupling, yielding the corresponding chloroalkene. researchgate.net

The Stille coupling involves the reaction of organostannanes with organic halides, including vinyl halides. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. By coupling a suitable organostannane with a vinyl halide, or a vinylstannane with a halide, complex chloroalkenes can be constructed. numberanalytics.comcore.ac.uk

The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides. numberanalytics.comuwindsor.ca The nickel-catalyzed cross-coupling of in-situ generated vinylalanes with chlorides has been shown to be a powerful strategy in natural product synthesis, demonstrating the potential for constructing complex molecules containing a vinylic chloride moiety. nih.gov

Coupling ReactionOrganometallic ReagentHalide/ElectrophileCatalystProductReference
SuzukiAlkenyl/Arylboronic acid1,1-DichloroethylenePalladiumChloroalkene researchgate.net
StilleVinylstannaneAryl/Alkenyl halidePalladiumSubstituted alkene organic-chemistry.orgwikipedia.org
NegishiOrganozincVinyl halidePalladium/NickelSubstituted alkene numberanalytics.comuwindsor.ca

Palladium-Catalyzed Decarbonylative Transformations in Olefin Synthesis

Decarbonylative reactions, wherein a carbonyl group is extruded from a molecule, provide unique synthetic pathways. Palladium catalysis has been instrumental in developing such transformations for olefin synthesis. caltech.edu

A notable application is the decarbonylative dehydration of fatty acids to produce linear alpha-olefins. scispace.com While this method directly yields an olefin rather than a chloro-olefin, it is significant because the fatty acid precursors can be chemically modified. For example, a chlorinated fatty acid could potentially undergo decarbonylative elimination to yield a chlorinated olefin. Research has also focused on the direct decarboxylative chlorination of carboxylic acid derivatives. Enantioselective decarboxylative chlorination of β-ketocarboxylic acids has been achieved, showcasing a method to introduce a chlorine atom while removing a carboxyl group. chemrxiv.org

More directly, palladium-catalyzed decarbonylative processes have been developed to synthesize aryl halides from carboxylic acid derivatives. acs.orgmdpi.com For instance, aroyl chlorides can undergo decarbonylative chlorination, which can then participate in subsequent cross-coupling reactions using the same palladium catalyst. acs.org Similarly, acid anhydrides can be converted to aryl halides through a decarbonylative nucleophilic halogenation process. mdpi.com While these examples focus on aryl systems, they establish a proof-of-concept for decarbonylative C-Cl bond formation that could potentially be extended to aliphatic systems to generate vinylic chlorides.

Olefin Metathesis Approaches to Chlorinated Alkenes

Olefin metathesis has revolutionized the synthesis of alkenes by providing a method to "cut" and "paste" double bonds. uwindsor.ca Ruthenium-based catalysts, in particular, are widely used due to their functional group tolerance. mdpi.comnih.gov Cross-metathesis (CM) between a standard olefin and a chlorinated olefin is a direct strategy for synthesizing chlorinated alkenes.

The cross-metathesis of alkenes with vinyl chloride or, more successfully, with (E)-1,2-dichloroethylene has been reported using phosphine-free ruthenium catalysts. electronicsandbooks.comrsc.orgacs.org This approach allows for the direct installation of a chlorovinyl group onto another olefin. For example, the reaction of 1-dodecene (B91753) with (E)-1,2-dichloroethene in the presence of a Grubbs-type or Hoveyda-Grubbs catalyst can produce 1-chloro-1-tridecene. While this yields a 1-chloroalkene, the methodology is directly applicable to the synthesis of the isomeric 2-chloroalkenes by selecting appropriate starting olefins.

Furthermore, catalytic cross-metathesis has been successfully employed to generate kinetically-controlled E-selective trisubstituted alkenyl chlorides in high yields and stereoselectivity using molybdenum-based catalysts. nih.govnih.gov This highlights the power of modern metathesis catalysts in constructing complex and stereodefined chlorinated alkenes.

Metathesis TypeAlkene 1Alkene 2Catalyst TypeProduct TypeReference
Cross-MetathesisTerminal Olefin(E)-1,2-DichloroethyleneRuthenium (phosphine-free)1-Chloro-1-alkene electronicsandbooks.comrsc.org
Cross-MetathesisDisubstituted OlefinSubstituted ChloroalkeneMolybdenumE-Trisubstituted Alkenyl Chloride nih.govnih.gov

Novel Synthetic Routes for Precursors of this compound

The synthesis of this compound relies on the availability of suitable precursors. Several innovative routes have been developed to access these key starting materials.

As discussed in section 2.1.2, a key precursor for the copper-catalyzed halogen exchange is 2-Iodotetradec-1-ene . Its synthesis can be accomplished from the commercially available terminal alkyne, 1-dodecyne. The alkyne undergoes hydrozirconation with Schwartz's reagent (Cp₂ZrHCl), followed by treatment with iodine (I₂) to afford the desired 2-iodotetradec-1-ene. organic-chemistry.org

Another fundamental precursor is the terminal alkyne Tetradec-1-yne . This alkyne can be directly converted to this compound via the Markovnikov hydrochlorination methods described in section 2.1.1. nih.govacs.org The synthesis of terminal alkynes is a well-established field in organic chemistry, often involving the alkylation of acetylene (B1199291) or smaller terminal alkynes.

Other novel precursors include multihalogenated vinyl ethers. These can be prepared from the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). nih.govbeilstein-journals.org The resulting multihalogenated fluorovinyl ethers contain a reactive bromine atom that can be selectively functionalized via Suzuki-Miyaura or Sonogashira cross-coupling reactions to build up a desired carbon skeleton, which could be a precursor to the target molecule. beilstein-journals.org

Finally, the selective chlorination of fatty acids offers a route from abundant biorenewable resources. For example, the selective chlorination of fatty acids at the ω- to (ω-2) positions has been achieved by adsorbing them onto alumina, providing a method to generate chlorinated long-chain alkanoic acids that could be further transformed into the desired alkene. acs.org

Reactivity and Chemical Transformations of 2 Chlorotetradec 1 Ene

Reactions Involving the Vinylic Halide Functional Group

The carbon-chlorine bond in 2-chlorotetradec-1-ene is a primary site for chemical modification. The electron-withdrawing nature of the chlorine atom and its ability to act as a leaving group facilitate several important classes of reactions.

Nucleophilic Substitution Reactions with Organometallic Reagents

Nucleophilic substitution reactions offer a direct method for forming new carbon-carbon bonds at the vinylic position. allen.inmasterorganicchemistry.comsavemyexams.comleah4sci.comlibretexts.org In these reactions, a nucleophile, typically an organometallic reagent, attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion. allen.insavemyexams.com The choice of the organometallic reagent and reaction conditions is crucial for the success of these transformations.

Commonly employed organometallic reagents include organocuprates and Grignard reagents. These reactions generally proceed via mechanisms that can have characteristics of both SN1 and SN2 pathways, depending on the substrate, nucleophile, and solvent. allen.inmasterorganicchemistry.comleah4sci.com

Table 1: Examples of Nucleophilic Substitution Reactions

Organometallic Reagent Product Reaction Conditions
Lithium Dialkylcuprate 2-Alkyl-tetradec-1-ene Diethyl ether, low temperature

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the vinylic chloride of this compound serves as an excellent electrophilic partner in these transformations. fishersci.calibretexts.orgfiveable.menih.gov These reactions are prized for their high efficiency, functional group tolerance, and the ability to construct complex molecular architectures under relatively mild conditions. fishersci.cafiveable.menih.gov

Suzuki Coupling: This reaction involves the coupling of the vinylic halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a widely used method for the formation of carbon-carbon bonds. nih.gov

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene to form a new, more substituted alkene. fishersci.calibretexts.org The reaction typically proceeds with the formation of the E-isomer as the major product. fishersci.ca

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the vinylic halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgfiveable.me

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

Coupling Reaction Coupling Partner Catalyst System Product Type
Suzuki Organoboronic acid Pd(PPh₃)₄, Base Substituted alkene
Heck Alkene Pd(OAc)₂, Ligand, Base Diene

Elimination Reactions to Form Alkynes

Under strongly basic conditions, this compound can undergo an elimination reaction to form a terminal alkyne, tetradec-1-yne. mgscience.ac.inmsu.edusaskoer.calibretexts.org This transformation typically follows an E2 mechanism, where a strong base abstracts a proton from the carbon adjacent to the double bond, and the chloride ion is simultaneously eliminated. mgscience.ac.inlibretexts.org The choice of a strong, non-nucleophilic base is often employed to favor elimination over substitution. Zaitsev's rule generally predicts the formation of the more substituted alkene, but in this case, the formation of the alkyne is the predominant pathway due to the specific arrangement of the leaving group and the abstractable proton. masterorganicchemistry.com

Table 3: Conditions for Elimination Reactions

Base Solvent Product
Sodium amide (NaNH₂) Liquid ammonia Tetradec-1-yne

Reactions at the Alkene Functionality

The double bond in this compound is also a site of significant reactivity, allowing for a variety of addition reactions.

Hydrogenation and Reduction Pathways

The alkene double bond can be reduced to a single bond through catalytic hydrogenation. wikipedia.orgkhanacademy.orglibretexts.orgpressbooks.pubyoutube.com This reaction involves treating this compound with hydrogen gas in the presence of a metal catalyst. wikipedia.orglibretexts.orgpressbooks.pub The choice of catalyst can influence the reaction conditions and selectivity. The addition of hydrogen typically occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond. libretexts.orgpressbooks.pubyoutube.com

Table 4: Catalysts for Hydrogenation

Catalyst Product Reaction Conditions
Palladium on Carbon (Pd/C) 2-Chlorotetradecane H₂ gas, room temperature, atmospheric pressure
Platinum(IV) oxide (PtO₂) 2-Chlorotetradecane H₂ gas, various solvents

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The electron-rich double bond of this compound is susceptible to oxidation.

Epoxidation: This reaction involves the conversion of the alkene to an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxide can then serve as a versatile intermediate for further functionalization.

Dihydroxylation: The alkene can be converted to a diol (a compound with two hydroxyl groups) through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, which results in syn-dihydroxylation. Alternatively, treatment with a peroxy acid followed by acid-catalyzed hydrolysis of the resulting epoxide leads to anti-dihydroxylation.

Table 5: Oxidation Reactions of the Alkene

Reaction Reagent(s) Product Stereochemistry
Epoxidation m-CPBA 2-Chloro-1,2-epoxytetradecane ---
Syn-dihydroxylation 1. OsO₄, 2. NaHSO₃/H₂O 2-Chloro-tetradecane-1,2-diol Syn-addition

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene), is a prominent example used to form six-membered rings. wikipedia.orgsynarchive.com

In the context of this compound, the vinyl chloride moiety (C=CHCl) acts as the dienophile. The reactivity in Diels-Alder reactions is significantly influenced by the electronic nature of the substituents on the dienophile. imperial.ac.uk The chlorine atom, being electron-withdrawing, can influence the regioselectivity of the reaction. masterorganicchemistry.com For a normal demand Diels-Alder reaction, the dienophile typically possesses an electron-withdrawing group, while the diene is electron-rich. wikipedia.org

While specific studies on this compound as a dienophile are not extensively documented, the reactivity of similar 2-chloro-1-alkenes provides insight. For instance, the reaction of 2-chloro-1,1-difluoroethylene (B1204758) with cyclopentadiene (B3395910) demonstrates the participation of chloro-substituted alkenes in cycloadditions, although competing reaction mechanisms can exist. acs.org Generally, reactions involving unsymmetrical dienes and dienophiles can lead to a mixture of constitutional isomers, with "ortho" and "para" products often predominating over "meta" products. masterorganicchemistry.com

The general scheme for a Diels-Alder reaction involving a substituted alkene like this compound is as follows:

Table 1: Illustrative Diels-Alder Reaction Scheme

Reactant 1 (Diene) Reactant 2 (Dienophile) Product (Cyclohexene derivative)

It is also worth noting that other types of cycloadditions, such as [2+2] cycloadditions, are known for halogenated alkenes. nih.govnih.govcsic.es These reactions can be catalyzed by various metals and proceed through different mechanisms, sometimes involving diradical intermediates. csic.esresearchtrends.net

Transformations of the Alkyl Chain

The long dodecyl chain of this compound presents opportunities for various chemical modifications, allowing for the introduction of new functional groups and stereochemical centers.

The functionalization of the terminal methyl (CH₃) and adjacent methylene (B1212753) (CH₂) groups of a long alkyl chain is a challenging but valuable transformation. acs.org One common strategy involves the isomerization of an internal double bond to the terminal position, followed by functionalization. uantwerpen.be Techniques such as hydroboration-isomerization can be employed to shift a double bond along the carbon chain. uantwerpen.be However, achieving complete migration to the terminal position in long-chain molecules can be difficult. uantwerpen.be

Another approach involves catalytic methods that can directly functionalize C-H bonds. While specific examples for this compound are scarce, research on long-chain alkanes and alkenes has shown progress in this area. For example, nickel-catalyzed migratory hydroarylation can functionalize internal alkenes. chemrxiv.org

The following table summarizes potential strategies for terminal functionalization:

Table 2: Potential Strategies for Terminal Functionalization of Long Alkyl Chains

Strategy Description Potential Outcome
Isomerization-Functionalization Shifting of the double bond to the terminal position followed by reactions like hydroboration-oxidation. Terminal alcohol

Introducing specific stereochemistry along the alkyl backbone of a molecule like this compound can be achieved through various synthetic methods. Haloalkanes, in general, are versatile precursors for a range of functional groups through substitution and elimination reactions. iitk.ac.inwikipedia.orgschoolwires.net

Stereoselective cross-coupling reactions offer a powerful method for modifying alkyl halides. For instance, palladium-catalyzed Negishi-like couplings have been developed for the stereoselective reaction between alkenyl and alkyl halides in water, which could be applicable to derivatives of this compound. organic-chemistry.org Such methods often exhibit high stereochemical retention. organic-chemistry.org

The synthesis of long-chain compounds with defined stereochemistry is also crucial in the context of natural products and biologically active molecules. researchgate.netresearchgate.net Methods for the stereoselective synthesis of alkyl pyranosides, for example, demonstrate the importance of controlling stereochemistry in molecules with long alkyl chains. researchgate.net

Table 3: Examples of Stereoselective Reactions Applicable to Alkyl Chains

Reaction Type Catalyst/Reagent Potential Transformation
Negishi-like Coupling Palladium catalyst, Zinc powder Stereoselective formation of C(sp²)-C(sp³) bonds

These examples highlight the potential for creating complex, stereodefined structures from simpler long-chain precursors.

Mechanistic Investigations in 2 Chlorotetradec 1 Ene Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of vinyl chlorides like 2-chlorotetradec-1-ene can be achieved through various organic reactions. The elucidation of the mechanisms of these synthetic pathways is key to controlling selectivity and improving yield.

Catalytic cycles are fundamental to many modern synthetic methods, offering efficient and selective routes to complex molecules. taylorandfrancis.com For haloalkenes such as this compound, transition-metal-catalyzed cross-coupling reactions are particularly relevant. nih.gov A plausible synthetic pathway involves the iron-catalyzed cross-coupling of a 1,1-dichloroalkane with a Grignard reagent. The mechanism of such reactions is often complex and can involve multiple oxidation states of the metal catalyst. nih.gov

A proposed catalytic cycle for an iron-catalyzed cross-coupling reaction is shown below. nih.govnih.govacs.org The cycle typically begins with the activation of the iron catalyst. The mechanism may proceed through an Fe(I)/Fe(II)/Fe(III) pathway. nih.govnih.gov In this process, an iron(I) species activates the carbon-chlorine bond of the substrate. This is followed by the generation of radical intermediates which are then trapped by another iron species to form an iron(III) complex. nih.gov Reductive elimination from this complex yields the final cross-coupled product and regenerates the active iron(I) catalyst, thus completing the cycle. acs.org The identification and characterization of these transient intermediates are critical for understanding the reaction mechanism and are often achieved through a combination of spectroscopic techniques and computational modeling.

Table 1: Proposed Intermediates in an Iron-Catalyzed Cross-Coupling for Haloalkene Synthesis This table is a generalized representation based on known mechanisms for iron-catalyzed cross-coupling reactions.

Intermediate TypeProposed Structure/Oxidation StateRole in Catalytic Cycle
Active CatalystFe(I) complexInitiates the cycle by activating the C-Cl bond.
Alkyl RadicalR•Formed after C-Cl bond cleavage; a key reactive species. nih.govnih.gov
Organoiron ComplexFe(II) or Fe(III) speciesTraps the alkyl radical and facilitates C-C bond formation. nih.gov
Reductive Elimination PrecursorFe(III)-alkyl-aryl complexUndergoes reductive elimination to form the product.

The transition state is a fleeting, high-energy configuration of atoms that exists for mere femtoseconds at the peak of the energy barrier between reactants and products. masterorganicchemistry.comnih.gov Its structure and energy determine the rate of a chemical reaction. wikipedia.orgbeilstein-journals.org Characterizing the transition state is therefore essential for a complete mechanistic understanding. wikipedia.org For the synthesis of this compound, for instance, in a substitution reaction, the transition state would involve the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-halogen bond. masterorganicchemistry.com

Table 2: Hypothetical Energy Profile Data for a Synthetic Step This data is illustrative and represents typical values obtained from computational energy profiling of a single reaction step.

SpeciesRelative Free Energy (kcal/mol)Description
Reactants0.0Starting materials at reference energy. nih.gov
Transition State (TS)+22.5Energy maximum on the reaction coordinate; determines reaction rate. masterorganicchemistry.comwikipedia.org
Products-15.0Final products of the reaction step. nih.gov
Activation Energy (ΔG‡)+22.5Energy barrier that must be overcome for the reaction to occur. masterorganicchemistry.com
Reaction Energy (ΔG_rxn)-15.0Overall thermodynamic driving force of the step.

Mechanistic Studies of Degradation Processes

Chlorinated hydrocarbons, including this compound, are subject to degradation in the environment through various physical and biological processes. nih.gov Understanding the mechanisms of these degradation pathways is vital for environmental risk assessment and the development of remediation strategies. researchgate.net

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. core.ac.ukresearchgate.net For chlorinated alkenes, this process can occur through direct photolysis, where the molecule itself absorbs a photon, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. core.ac.uk

The UV-induced degradation of chlorinated compounds often proceeds via the formation of highly reactive radical species. researchgate.netjst.go.jp The absorption of UV light can lead to the homolytic cleavage of the carbon-chlorine bond, generating a vinyl radical and a chlorine radical. These radicals can then participate in a cascade of secondary reactions with other molecules like oxygen and water. Advanced Oxidation Processes (AOPs), which involve UV light in combination with oxidants like ozone or hydrogen peroxide, generate highly reactive hydroxyl radicals (•OH). core.ac.uk These radicals can attack the double bond of this compound, initiating a series of oxidative reactions that can ultimately lead to the mineralization of the compound into carbon dioxide, water, and inorganic chloride. researchgate.net Factors such as humidity and temperature can influence the rates of these photochemical reactions. core.ac.uk

Microorganisms have evolved diverse metabolic pathways to break down a wide range of chemical compounds, including toxic chlorinated hydrocarbons. nih.govresearchgate.net The biodegradation of compounds like this compound can occur under both aerobic and anaerobic conditions, often involving specialized enzymes. researchgate.netepa.gov

Under aerobic conditions, the degradation is often initiated by monooxygenase or dioxygenase enzymes. nih.gov These enzymes incorporate one or two atoms of molecular oxygen into the substrate, which can lead to the formation of unstable epoxides from the double bond. These epoxides can then be hydrolyzed to diols and further metabolized. Cometabolism is a common process where the microbe does not use the chlorinated compound as a primary energy source but degrades it fortuitously using enzymes produced for other purposes. nih.gov For example, bacteria that grow on propylene (B89431) can express an alkene monooxygenase that is also capable of degrading chlorinated alkenes. nih.gov

Under anaerobic conditions, the primary degradation mechanism is often reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. epa.gov This process, also known as halorespiration, involves the chlorinated alkene acting as an electron acceptor. epa.gov

The complete degradation of a large molecule like this compound likely involves multiple steps and a consortium of different microorganisms. omicsonline.orgasianpubs.org Extracellular enzymes break down the large polymer-like molecule into smaller oligomers or monomers that can be transported into the microbial cells for further catabolism. frontiersin.orgnih.gov

Table 3: Key Enzymes in the Biodegradation of Chlorinated Alkenes This table lists enzyme classes known to be involved in the degradation of chlorinated hydrocarbons.

Enzyme ClassReaction TypeRole in Degradation Pathway
Monooxygenases/DioxygenasesOxidationInitial attack on the alkene double bond under aerobic conditions. nih.gov
DehalogenasesDehalogenationRemoval of chlorine atoms from the carbon skeleton. epa.gov
Hydrolases (e.g., Epoxide Hydrolase)HydrolysisOpening of epoxide rings formed during oxidation. nih.gov
Peroxidases (e.g., Lignin Peroxidase)OxidationNon-specific oxidation via radical intermediates, common in fungi. mdpi.com

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a powerful lens for examining reaction mechanisms at the atomic level, offering insights that are often inaccessible through experimental methods alone. nih.govsmu.edu By simulating the interactions of molecules and calculating their energies, these approaches can map out detailed reaction pathways. sharif.edu

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and energetics of molecules. researchgate.netmdpi.com It is employed to explore potential energy surfaces, locate transition states, and calculate activation barriers for chemical reactions. nih.govnih.govacs.org For the synthesis of this compound, DFT can be used to compare different plausible mechanistic pathways, such as different catalytic cycles, and determine the most energetically favorable route. nih.govacs.org It can also rationalize observed selectivities by comparing the activation energies of competing pathways. acs.org

For degradation processes, computational methods can model the interaction of this compound with reactive species like hydroxyl radicals to predict the initial sites of attack and the subsequent reaction products. researchgate.net In enzymatic degradation, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model how the substrate fits into the active site of a degrading enzyme and to simulate the bond-breaking and bond-forming steps of the catalytic process.

The United Reaction Valley Approach (URVA) is another computational tool that analyzes the reaction path to partition a mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product formation. nih.govsmu.edu This can reveal "hidden" intermediates and provide a more nuanced understanding of the sequence of chemical events during a reaction. nih.gov

Spectroscopic and Analytical Characterization Methodologies for 2 Chlorotetradec 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For 2-Chlorotetradec-1-ene, a combination of one-dimensional and two-dimensional NMR experiments is employed to fully characterize its structure.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. In this compound, the key diagnostic signals are those of the vinyl protons and the protons on the carbon adjacent to the double bond.

The two geminal protons on C1 are diastereotopic and are expected to have distinct chemical shifts, appearing as two separate signals. The proton on C3 will be split by the two adjacent protons on C4. The remaining methylene (B1212753) and the terminal methyl protons of the long alkyl chain will resonate in the typical upfield region, with significant signal overlap.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1a ~5.3 Doublet J_gem ≈ 2
H-1b ~5.1 Doublet J_gem ≈ 2
H-3 ~2.2 Triplet J_vic ≈ 7.5
H-4 to H-13 ~1.2-1.4 Multiplet -

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In this compound, the signals for the two olefinic carbons are particularly informative. The carbon atom bearing the chlorine atom (C2) is expected to be significantly downfield compared to the terminal vinyl carbon (C1). The long alkyl chain will show a series of signals in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-1 ~115
C-2 ~140
C-3 ~35
C-4 to C-11 ~29-32
C-12 ~29.5
C-13 ~22.7

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a COSY spectrum would display cross-peaks connecting the protons on C3 to the protons on C4, and so on down the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for this compound would include cross-peaks between the vinyl protons (H-1) and the carbons C-2 and C-3, and between the allylic protons (H-3) and the carbons C-1, C-2, and C-4.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. While useful, for a flexible molecule like this compound, its applications might be more limited to confirming local conformations. harvard.edu

Vibrational Spectroscopic Analysis Methodologies: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. princeton.educhemicalbook.com

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the C=C double bond, the C-Cl bond, and the various C-H bonds. The C=C stretching vibration typically appears in the region of 1640-1680 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-H stretching vibrations for the sp²-hybridized carbons of the double bond will be observed above 3000 cm⁻¹, while those for the sp³-hybridized carbons of the alkyl chain will appear just below 3000 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
C=C Stretching 1640 - 1660
=C-H Stretching 3020 - 3080
C-H (alkyl) Stretching 2850 - 2960
C-H (alkyl) Bending 1375 - 1465

For a precise assignment of the observed vibrational bands, normal coordinate force field calculations are often employed. chemicalbook.com This computational method involves creating a theoretical model of the molecule and calculating its vibrational frequencies based on quantum mechanical principles, such as Density Functional Theory (DFT). The calculated frequencies can then be compared with the experimental IR and Raman spectra to provide a detailed and unambiguous assignment of each vibrational mode. This approach is particularly useful for complex molecules where vibrational coupling can make simple empirical assignments challenging.

Mass Spectrometry (MS) Methodologies for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the molecular weight determination and structural elucidation of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion region will exhibit a characteristic isotopic pattern with peaks at M⁺ and M+2⁺, with relative intensities of approximately 3:1.

The fragmentation of this compound in EI-MS is expected to proceed through several pathways, including:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at [M-Cl]⁺.

Loss of hydrogen chloride (HCl): This is a common fragmentation pathway for chlorinated hydrocarbons and would produce a fragment ion at [M-HCl]⁺. youtube.com

Cleavage of the carbon-carbon bonds in the tetradecyl chain: This will generate a series of alkyl and alkenyl carbocations, typically showing a repeating pattern of ions separated by 14 mass units (corresponding to CH₂ groups). nist.gov

Allylic cleavage: Fission of the C-C bond at the allylic position (the carbon atom adjacent to the double bond) can lead to the formation of a stable allylic carbocation. youtube.com

Illustrative EI-MS Fragmentation Data for this compound

m/z Proposed Fragment Ion Formation Pathway
230/232[C₁₄H₂₇Cl]⁺Molecular Ion (M⁺)
195[C₁₄H₂₇]⁺Loss of •Cl
194[C₁₄H₂₆]⁺Loss of HCl
41[C₃H₅]⁺Allylic cleavage
55[C₄H₇]⁺Alkyl chain fragmentation
69[C₅H₉]⁺Alkyl chain fragmentation
83[C₆H₁₁]⁺Alkyl chain fragmentation

Note: This table is illustrative and based on general fragmentation principles of analogous compounds. The actual mass spectrum may show additional fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and large molecules. For a nonpolar compound like this compound, direct ESI is less effective. However, it can be analyzed in the presence of a suitable adduct-forming agent.

In negative ion mode ESI-MS, this compound can form adducts with anions present in the mobile phase, such as chloride ([M+Cl]⁻) or formate (B1220265) ([M+HCOO]⁻). In positive ion mode, it may form adducts with silver ions ([M+Ag]⁺) if a silver salt is added to the mobile phase. These adducts are then detected by the mass spectrometer. ESI-MS is particularly useful when coupled with liquid chromatography for the analysis of complex mixtures.

Expected Adduct Ions in ESI-MS of this compound

Ionization Mode Adduct Ion Expected m/z
Negative[C₁₄H₂₇Cl + Cl]⁻265/267/269
Negative[C₁₄H₂₇Cl + HCOO]⁻275/277
Positive[C₁₄H₂₇Cl + Ag]⁺337/339/341

Note: The isotopic pattern for adducts containing two chlorine atoms will show M, M+2, and M+4 peaks with intensity ratios of approximately 9:6:1.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically mass selection, fragmentation, and fragment analysis. It is a powerful tool for the unambiguous structural confirmation of compounds. youtube.com

In an MS/MS experiment for this compound, a specific precursor ion (e.g., the molecular ion from EI-MS or an adduct ion from ESI-MS) is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. The resulting product ions are then analyzed in the second mass analyzer.

By analyzing the fragmentation pattern of a specific precursor ion, detailed structural information can be obtained. For example, fragmentation of the [M-Cl]⁺ ion could confirm the length of the alkyl chain, while the fragmentation of the molecular ion could provide information about the position of the chlorine atom and the double bond.

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is a laboratory technique for the separation of a mixture. It is essential for determining the purity of this compound and for its quantitative analysis in various matrices.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. Given the volatility of this compound, GC is a highly suitable technique for its analysis.

A common stationary phase for the separation of nonpolar to moderately polar compounds like this compound is a nonpolar column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). The retention time of the compound will depend on its volatility and its interaction with the stationary phase.

Detectors for GC Analysis of this compound:

Flame Ionization Detector (FID): The FID is a sensitive detector for organic compounds. It responds to the number of carbon atoms in the analyte, making it suitable for quantitative analysis when calibrated with appropriate standards. However, it does not provide structural information.

Mass Spectrometer (MS): Coupling GC with a mass spectrometer (GC-MS) provides both separation and identification capabilities. The mass spectrometer can provide a mass spectrum for each eluting peak, allowing for the confirmation of the identity of this compound and any impurities.

Typical GC Conditions for the Analysis of this compound

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector FID or MS
FID Temperature 300 °C
MS Transfer Line Temp 280 °C

Note: These are typical starting conditions and may require optimization for a specific application.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the analysis of this compound. It is particularly useful for compounds that are not sufficiently volatile for GC or for the analysis of complex mixtures.

For a nonpolar compound like this compound, reversed-phase HPLC is the most suitable mode. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention of the analyte is primarily based on its hydrophobicity.

Detection Methods for HPLC Analysis of this compound:

Ultraviolet (UV) Detector: this compound has a carbon-carbon double bond which will exhibit some UV absorbance at lower wavelengths (around 200-210 nm). nih.gov However, sensitivity might be limited, and interference from other co-eluting compounds that absorb in this region is possible.

Mass Spectrometer (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers high selectivity and sensitivity. Using an ESI source, as described in section 5.3.2, allows for the detection and quantification of this compound, often as an adduct ion.

Typical HPLC Conditions for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile/Water (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV (205 nm) or MS (ESI)

Note: These are typical starting conditions and may require optimization for a specific application.

Advanced Spectroscopic and Analytical Methodologies in Chemical Research

The comprehensive characterization of novel or specific chemical entities such as this compound relies on the application of advanced spectroscopic and analytical methodologies. These techniques provide detailed information about molecular structure, purity, and concentration. In modern chemical research, a combination of methods is often employed to unambiguously elucidate the chemical nature of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are indispensable tools for the structural determination and quantification of halogenated alkenes. spectroscopyonline.comstudypulse.auchemistrytalk.org

For a compound like this compound, GC-MS would be particularly effective. Gas chromatography separates the compound from a mixture, and mass spectrometry provides information on its molecular weight and fragmentation pattern, which is crucial for identifying the structure and the position of the chlorine atom and the double bond. nih.gov High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula. nih.gov

NMR spectroscopy (¹H and ¹³C) would offer precise details on the connectivity of atoms. The ¹H NMR spectrum would show distinct signals for the vinyl protons and the protons on the carbon atoms adjacent to the chloro-substituted carbon and the double bond. Similarly, the ¹³C NMR spectrum would confirm the presence of the double bond and the carbon atom bearing the chlorine. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. studypulse.au For this compound, characteristic absorption bands would be expected for the C=C double bond and the C-Cl bond. spectroscopyonline.com The C-X stretching peaks (where X is a halogen) are typically intense and occur at lower wavenumbers. spectroscopyonline.com

The following table illustrates the hypothetical spectroscopic data for this compound based on its structure and typical values for similar functional groups.

Interactive Data Table: Expected Spectroscopic Data for this compound

Technique Expected Observations Interpretation
¹H NMR ~5.0-6.0 ppm (multiplet, 1H)~4.9-5.2 ppm (multiplets, 2H)~4.1 ppm (triplet, 1H)~1.2-2.2 ppm (multiplets) Protons of the C=CH₂ groupProtons of the C=CH₂ groupProton on the chlorine-bearing carbon (CHCl)Protons of the long alkyl chain
¹³C NMR ~140-145 ppm~115-120 ppm~60-65 ppm~14-40 ppm Carbon of the C=CH₂ groupCarbon of the C=CH₂ groupCarbon bearing the chlorine atom (C-Cl)Carbons of the alkyl chain
Mass Spec (MS) Molecular ion peak (M+)Isotope peak (M+2)Fragmentation pattern Corresponds to the molecular weight of C₁₄H₂₇ClCharacteristic of a chlorine-containing compoundLoss of specific fragments (e.g., Cl, alkyl chain)

| Infrared (IR) | ~3080 cm⁻¹~1640 cm⁻¹~910 cm⁻¹~650-750 cm⁻¹ | =C-H stretchC=C stretchAlkene C-H bend (out-of-plane)C-Cl stretch |

Method Validation and Optimization in Analytical Procedures

Method validation is a critical process in analytical chemistry that confirms that a specific analytical procedure is suitable for its intended purpose. environics.com For the quantitative analysis of this compound, an analytical method, such as GC-MS, must be validated to ensure the reliability, accuracy, and precision of the results. epa.govresearchgate.net The validation process involves evaluating several key parameters as defined by international guidelines.

Optimization of the analytical procedure is a prerequisite for validation. For a GC method, this would involve optimizing parameters such as the type of column, temperature program, injection volume, and carrier gas flow rate to achieve good resolution, peak shape, and sensitivity for this compound. researchgate.net For instance, the use of fused-silica open-tubular columns can offer improved resolution and sensitivity compared to packed columns for chlorinated hydrocarbons. epa.gov

The core validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. environics.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a correlation coefficient (r) of ≥ 0.999. environics.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, with typical acceptance criteria between 98-102%. environics.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria typically less than 2% for repeatability. environics.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. environics.com

The following table provides an example of typical acceptance criteria for the validation of a hypothetical GC method for this compound.

Interactive Data Table: Illustrative Method Validation Parameters and Acceptance Criteria

Parameter Method of Evaluation Typical Acceptance Criterion
Specificity Analysis of blank and spiked samples No interfering peaks at the retention time of the analyte
Linearity Analysis of 5-7 standards of varying concentrations Correlation coefficient (r²) ≥ 0.995
Accuracy Recovery study on spiked samples at 3 concentration levels 90-110% recovery
Precision (Repeatability) 6 replicate injections of the same standard Relative Standard Deviation (RSD) ≤ 2%
Precision (Intermediate) Analysis on different days with different analysts Relative Standard Deviation (RSD) ≤ 3%
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 or statistical calculation To be determined based on required sensitivity

| Robustness | Varying parameters like temperature, flow rate | RSD of results should remain within acceptable limits |

Statistical and Chemometric Approaches in Spectral Data Analysis

Modern spectroscopic techniques generate vast and complex datasets, which can be challenging to interpret manually. researchgate.netbitsathy.ac.in Chemometrics is the science of extracting information from chemical systems by data-driven means, using mathematical, statistical, and computer science methods. bitsathy.ac.innih.gov These approaches are essential for processing and interpreting spectral data to gain qualitative and quantitative insights. e-bookshelf.de

For a substance like this compound, chemometric methods could be applied in various scenarios, such as quality control, reaction monitoring, or environmental sample analysis where the compound might be present in a complex mixture. Unsupervised pattern recognition techniques, like Principal Component Analysis (PCA), are frequently used for exploratory data analysis. nih.govmanchester.ac.uk PCA reduces the dimensionality of large datasets, such as a series of spectra, while retaining most of the original information. researchgate.net It transforms the data into a new set of variables called principal components (PCs), allowing for the visualization of sample groupings, trends, or outliers. researchgate.netresearchgate.net

For example, if multiple batches of a product containing this compound were analyzed using IR or NMR spectroscopy, PCA could be applied to the resulting spectra. The PCA plot (e.g., scores plot of PC1 vs. PC2) would visually cluster the batches based on their spectral similarity. Any batch that falls outside the main cluster could be identified as an outlier, potentially indicating a deviation in composition or the presence of impurities. researchgate.net

Before applying chemometric models, spectral data often requires pre-processing. researchgate.net This can include steps like baseline correction, smoothing (e.g., Savitzky-Golay smoothing), and normalization to remove noise and irrelevant variations in the data. researchgate.net

For quantitative analysis, multivariate calibration methods like Partial Least Squares (PLS) regression are used. manchester.ac.ukresearchgate.net PLS can build a predictive model that correlates the spectral data (e.g., NIR spectra) with the concentration of this compound, even in the presence of other components. nih.gov

The table below conceptualizes the output of a PCA applied to the spectroscopic analysis of different samples containing this compound.

Interactive Data Table: Conceptual PCA Results for Spectral Data Analysis

Sample ID PC1 Score PC2 Score Inferred Grouping
Batch_A_01 1.25 0.89 Standard Production
Batch_A_02 1.31 0.92 Standard Production
Batch_A_03 1.28 0.85 Standard Production
Batch_B_01 -0.95 -1.12 Different Raw Material Source
Batch_B_02 -1.02 -1.08 Different Raw Material Source

Theoretical and Computational Chemistry Studies of 2 Chlorotetradec 1 Ene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. readthedocs.io These methods, rooted in quantum mechanics, provide detailed insights into molecular structure, stability, and reactivity. For a molecule like 2-Chlorotetradec-1-ene, techniques such as Density Functional Theory (DFT) are often employed due to their balance of accuracy and computational cost. csic.esrsc.org

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum energy conformation. youtube.com This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy structure. For a flexible molecule like this compound, with its long alkyl chain, multiple local energy minima, or conformers, are expected to exist. libretexts.org

Table 1: Hypothetical Optimized Geometric Parameters for the Lowest Energy Conformer of this compound

ParameterBond/AngleCalculated Value
Bond LengthC1=C21.34 Å
Bond LengthC2-Cl1.73 Å
Bond LengthC2-C31.51 Å
Bond AngleC1=C2-Cl121.5°
Bond AngleC1=C2-C3123.0°
Dihedral AngleH-C1-C2-Cl180.0°

Electronic Structure Investigations (e.g., HOMO-LUMO Analysis)

The electronic structure dictates the chemical behavior of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iqce.jplibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wuxibiology.com

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. libretexts.org These orbitals' spatial distribution can also predict the most likely sites for electrophilic and nucleophilic attack. wuxibiology.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-9.58
LUMO0.85
HOMO-LUMO Gap 10.43

Vibrational Frequency Predictions and Spectroscopic Simulations

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. readthedocs.iofaccts.de These calculations involve computing the Hessian matrix (the second derivative of the energy with respect to atomic displacements) at the optimized geometry. openmopac.net The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each frequency. readthedocs.io

Simulating the IR spectrum allows for direct comparison with experimental data, aiding in the identification and characterization of the compound. nist.gov Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors, which account for the approximations inherent in the computational methods and the neglect of anharmonicity. nist.gov

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C=C)1645Alkene C=C stretch
ν(C-Cl)710C-Cl stretch
δ(=CH₂)915Alkene C-H bend (out-of-plane)
ν(C-H)2950-3080Aliphatic and vinylic C-H stretches

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation at a given temperature. nih.gov

For a long-chain molecule like this compound, MD simulations are invaluable for understanding its conformational flexibility. By simulating the molecule in a solvent, one can observe the transitions between different conformational states and calculate the relative populations of these conformers. This provides a more realistic picture of the molecule's behavior in solution. nih.gov

Reaction Pathway Modeling and Energetic Profiles

Computational chemistry is a powerful tool for elucidating reaction mechanisms. smu.edu By modeling the potential energy surface of a reaction, chemists can identify the transition state structures, which are the energy maxima along the reaction coordinate, and calculate the activation energies. nih.gov This information is crucial for understanding the kinetics and feasibility of a chemical reaction.

For this compound, one could model various reactions, such as nucleophilic substitution at the chlorinated carbon or addition reactions across the double bond. researchgate.netrsc.org The energetic profile, which plots the energy of the system as it progresses from reactants to products through the transition state, would reveal the step-by-step mechanism and the rate-determining step of the reaction. pku.edu.cn

Table 4: Hypothetical Energetic Profile for a Nucleophilic Substitution Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State+25.3
Products-10.8

Applications of 2 Chlorotetradec 1 Ene in Chemical Synthesis and Materials Science

Utility as a Building Block in Complex Organic Synthesis

As a bifunctional molecule, 2-Chlorotetradec-1-ene provides a valuable scaffold for synthetic chemists. The vinyl chloride moiety can participate in a variety of coupling and addition reactions, while the long aliphatic chain imparts significant hydrophobicity and can be modified to introduce further functionality. This dual reactivity makes it a useful starting point for intricate, multi-step syntheses.

The synthesis of complex natural products often requires the assembly of molecular fragments with specific stereochemistry and functionality. Long-chain halogenated alkenes are crucial intermediates in the construction of marine natural products like the phormidolides, a class of macrolides with interesting biological activities. acs.orgacs.orgnih.gov Synthetic strategies towards phormidolides involve the creation of complex side chains, some of which terminate in a haloalkene. For instance, a synthetic approach to phormidolide D involves a tetradecanoic acid fragment ending in an (E)-dichloro-ene functionality. acs.orgacs.orgnih.gov

While direct use of this compound is not explicitly detailed in every published route, its structure represents a fundamental building block for creating such elaborate side chains. Synthetic chemists can modify its terminal olefin or use the chloride as a handle for coupling reactions to build up the carbon skeleton required for natural products like phormidolides A, C, and D. acs.orgcam.ac.uk The general strategy often involves a convergent approach where key fragments are synthesized independently and then pieced together. A molecule like this compound is a prime candidate for derivatization into one of these essential fragments. researchgate.net

The chemical reactivity of this compound allows it to be a precursor to a variety of other long-chain molecules. The carbon-chlorine bond and the double bond can be selectively targeted to yield different products.

Long-Chain Alkenes and Alkanes: The chlorine atom can be removed through dehydrohalogenation reactions to form alkynes or dienes, or through reductive dehalogenation to yield the corresponding alkene, tetradec-1-ene. wikipedia.org Subsequent hydrogenation of the double bond can produce the fully saturated alkane, tetradecane. Furthermore, coupling reactions like the Wurtz reaction, involving alkali metals, can be used to dimerize the alkyl chain, leading to very long-chain alkanes. wikipedia.org

Functionalized Derivatives: The vinyl chloride group is reactive towards nucleophiles and can participate in various substitution reactions. wikipedia.org More significantly, the compound can be used in transition metal-catalyzed cross-coupling reactions. For example, related long-chain haloalkenes have been used in metathesis reactions; 14-chlorotetradec-5-ene can be formed via cross-metathesis, demonstrating the utility of such structures in creating new olefins. epdf.pub The synthesis of functionalized derivatives is a key application, where the long alkyl chain is desired for its physical properties and the chloro-alkene end provides a site for chemical modification. google.com

Below is a table summarizing potential transformations of this compound.

Table 1: Synthetic Transformations of this compound
Starting Material Reagents/Reaction Type Product Class Potential Application
This compound Reduction (e.g., with H₂) Tetradecane Fuel, phase-change material
This compound Dehydrohalogenation Tetradecyne/Diene Synthetic intermediate
This compound Grignard Reagent Formation Organomagnesium Compound Nucleophilic C₁₄ source

Role in Polymer and Materials Chemistry

The dual characteristics of this compound—a polymerizable head group and a long, nonpolar tail—make it a valuable component in the design of functional polymers and materials.

This compound is a derivative of vinyl chloride, the monomer used to produce polyvinyl chloride (PVC), one of the world's most common synthetic plastics. wikipedia.org Like vinyl chloride, it can undergo addition polymerization, where the double bond breaks and allows monomer units to link together to form a long polymer chain. savemyexams.comrsc.org

The general mechanism for the addition polymerization of a vinyl monomer like this compound involves three main stages: initiation, propagation, and termination. studysmarter.co.uk The process is typically a free-radical polymerization, though other methods like suspension, emulsion, or bulk polymerization can also be employed, similar to the industrial production of PVC. researchgate.netnih.govgoogle.comgohsenol.com The resulting polymer would be poly(this compound). Unlike PVC, which has a short C2 backbone with chlorine atoms, this polymer would feature long C12 side chains, drastically altering its physical properties. The long alkyl side chains would likely make the polymer more flexible, lower its glass transition temperature, and impart a waxy, hydrophobic character. Such polymers could have applications as viscosity modifiers, flow improvers, or components in specialty coatings and adhesives.

The amphiphilic nature of molecules derived from this compound makes it highly suitable for creating surfactants and modifying surfaces. A surfactant molecule typically has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The long C14 chain of this compound serves as an excellent hydrophobic tail.

A notable application is in the synthesis of functionalized silicates. Research has shown that a structural isomer, 14-chlorotetradec-1-ene, can be used to prepare siloxane-modified polymerizable surfactants. caltech.edu In this process, the terminal alkene is hydrosilylated to attach a hydrolyzable trimethoxysilane (B1233946) group. This functionalized surfactant can then be used in the synthesis of mesoporous silicates like MCM-41. caltech.edu The surfactant molecules assemble into micelles, which act as templates for the silica (B1680970) structure. After the material is formed, the surfactant can be removed, leaving behind a porous structure, or it can be incorporated into the final material to modify its surface properties. This approach is valuable for creating materials for catalysis, separation, and proton-exchange membranes for fuel cells. caltech.edu

Table 2: Research Findings on a Related Haloalkene in Material Synthesis

Precursor Reaction Intermediate Final Material Application Reference
14-chlorotetradec-1-ene Hydrosilylation with N,N-dimethylaminotrimethoxysilane Siloxane-modified C₁₄-olefin surfactant Synthesis of M41S mesoporous silicates caltech.edu

Contributions to Fine Chemical and Specialty Chemical Production

Fine chemicals are pure, single substances produced in limited quantities, which are often used as intermediates for high-value products like pharmaceuticals and agrochemicals. kerala.gov.in Specialty chemicals, on the other hand, are formulations valued for their function or performance, such as adhesives, surfactants, and coatings. wikipedia.orgsiemens.comvaltris.com

This compound contributes to both these sectors primarily as a versatile intermediate and a functional building block.

Fine Chemicals: As discussed in section 7.1.1, the compound is a potential precursor for complex molecules, including natural product analogues used in drug discovery. kerala.gov.in Haloalkanes in general are important starting materials for a wide range of organic compounds because the halogen can be easily replaced by other functional groups. wikipedia.orglibretexts.org This makes this compound a valuable platform molecule for the synthesis of other high-purity, long-chain compounds.

Specialty Chemicals: Its role in producing polymers with unique properties and its use in creating surfactants (section 7.2) places it firmly in the specialty chemicals category. wikipedia.org Surfactants derived from it could be used in cosmetics, cleaning products, or as emulsifiers in various industrial formulations. xjysilicone.comresearchgate.net The ability to tailor the final properties of a material by incorporating the C14 chloro-alkene unit makes it a useful component in the formulation of performance chemicals. framochem.com

Environmental Fate and Degradation Pathways of Chlorinated Alkenes

Abiotic Transformation Processes in Various Environmental Compartments

Abiotic transformations are chemical or physical processes that occur without the intervention of living organisms. For chlorinated alkenes like 2-Chlorotetradec-1-ene, key abiotic degradation pathways include photolysis and hydrolysis.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species in the environment.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For chlorinated alkanes and alkenes, hydrolysis can lead to the replacement of a chlorine atom with a hydroxyl group, a process that is often pH-dependent. ck12.org While long-chain chlorinated paraffins are generally stable to hydrolysis, the process can occur under basic conditions and is considered a minor dissipation pathway. enviro.wiki

The hydrolysis of long-chain esters is a well-understood process, though not directly analogous to chlorinated alkenes. ck12.orglibretexts.org For some chlorinated ethanes, abiotic degradation is a significant attenuation process, with pathways including reductive dechlorination enhanced by minerals like zero-valent metals or sulfide (B99878) minerals. acs.org It is plausible that this compound could undergo slow hydrolysis, potentially forming 1-tetradecen-2-ol and hydrochloric acid. The rate of such a reaction would likely be slow under typical environmental pH conditions.

Thermal degradation is another non-biological transformation that can occur, particularly in industrial settings. Chlorinated paraffins can undergo dehydrochlorination at elevated temperatures to form chlorinated olefins. researchgate.net

Table 1: Potential Abiotic Transformation Products of this compound

Transformation ProcessReactantPotential Product(s)Environmental Compartment
Photolysis This compound + Hydroxyl RadicalsOxidized and fragmented productsAtmosphere
Hydrolysis This compound + H₂O1-Tetradecen-2-ol + HClWater, Soil
Dehydrochlorination This compound (at high temp.)Tetradec-1-en-1-yneIndustrial settings

Biotic Transformation Processes

Biotic transformations, or biodegradation, involve the breakdown of organic compounds by microorganisms. These processes are critical in determining the ultimate fate of many environmental contaminants.

Under aerobic conditions (in the presence of oxygen), microorganisms can degrade a wide range of hydrocarbons. The unchlorinated parent compound, 1-tetradecene (B72687), is considered to be readily biodegradable. oecd.org However, the presence of chlorine in this compound is expected to significantly reduce its biodegradability.

The degradation of chlorinated paraffins, which are structurally related, provides some insight. Medium-chain chlorinated paraffins (MCCPs, C14-C17) are generally persistent in sediment under aerobic conditions. industrialchemicals.gov.au Some studies have shown that certain bacterial strains can degrade chlorinated alkanes, but often cannot use them as a sole carbon source. industrialchemicals.gov.au The initial step in the aerobic degradation of chlorinated alkenes often involves oxygenase enzymes. nih.gov For this compound, aerobic microbes could potentially attack the double bond, leading to the formation of chlorinated epoxides, which can then be further metabolized.

In anaerobic environments (lacking oxygen), a key degradation pathway for chlorinated compounds is reductive dechlorination. epa.gov This process involves the sequential removal of chlorine atoms, with the chlorinated compound acting as an electron acceptor. nih.gov For highly chlorinated compounds, this is often the initial and most critical step in their biodegradation.

Studies on medium-chain chlorinated paraffins (C14-C17) have shown them to be persistent under anaerobic conditions in sediment. industrialchemicals.gov.au However, for other chlorinated compounds, anaerobic biodegradation is a well-documented process. For example, the reductive dechlorination of chlorinated ethenes can lead to the formation of less chlorinated daughter products and eventually ethene. acs.orgclu-in.org It is plausible that this compound could undergo anaerobic reductive dechlorination, where the chlorine atom is removed to form 1-tetradecene. This product would then be more amenable to further anaerobic degradation. The process is often facilitated by specific groups of bacteria, such as Dehalococcoides. nih.gov

Table 2: Potential Biotic Transformation Pathways for this compound

Transformation ProcessConditionInitial ProductSubsequent Products
Aerobic Biodegradation Aerobic2-Chloro-1,2-epoxytetradecaneFurther oxidized products
Anaerobic Biodegradation Anaerobic1-TetradeceneFatty acids, CO₂, CH₄

Environmental Transport and Distribution Mechanisms

The transport and distribution of this compound in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

As a long-chain chlorinated alkene, this compound is expected to have low water solubility and a low vapor pressure. oecd.org This suggests that it will have a strong tendency to partition from water to organic carbon in soil, sediment, and suspended particles. industrialchemicals.gov.au The high organic carbon-normalized adsorption coefficient (Koc) values estimated for medium-chain chlorinated paraffins indicate strong partitioning and immobility in soil. industrialchemicals.gov.au Therefore, if released to soil, this compound is likely to remain in the soil matrix with limited leaching to groundwater.

Despite low volatility, long-range atmospheric transport has been observed for some medium-chain chlorinated paraffins, indicating that they can partition to the air compartment. industrialchemicals.gov.au This suggests that under certain environmental conditions, this compound could also be subject to atmospheric transport. Once in the atmosphere, it would be subject to deposition and could be found in remote locations.

The bioaccumulation potential of long-chain chlorinated paraffins is a significant concern, and by extension, would be for this compound. service.gov.uk Its lipophilic nature suggests it could accumulate in the fatty tissues of organisms, potentially leading to biomagnification through the food web. industrialchemicals.gov.au

Volatilization from Water and Soil

Volatilization is a key process that determines the distribution of a chemical between the atmosphere and terrestrial or aquatic environments. A chemical's tendency to volatilize is primarily governed by its vapor pressure and its Henry's Law constant.

Long-chain chlorinated paraffins (LCCPs), which share a long carbon chain and chlorine substituents, generally exhibit low volatility. regulations.gov This suggests that this compound is also likely to have a low tendency to volatilize from water and soil surfaces. While volatilization from moist soil may occur, the strong adsorption to soil particles is expected to significantly reduce this process. nih.gov

Estimated Physicochemical Properties Influencing Volatilization

Property Estimated Value/Trend for this compound Rationale/Comparison with Related Compounds
Vapor Pressure Low Lower than 1-tetradecene due to the presence of chlorine. Similar to LCCPs. nih.govregulations.gov
Henry's Law Constant Low Lower than 1-tetradecene. Substantial partitioning from water to air is not expected. nih.govregulations.govepa.govviu.cacopernicus.org

| Water Solubility | Very Low | Long-chain hydrocarbons are hydrophobic. Chlorination further decreases water solubility. oecd.org |

Sorption to Soil and Sediment

Sorption to soil and sediment is a critical process influencing the fate, transport, and bioavailability of organic compounds in the environment. This process is largely driven by the compound's hydrophobicity, which is often quantified by the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

For this compound, a high log Kow value is expected due to its long alkyl chain and the presence of a chlorine atom, indicating a strong tendency to partition into organic matter. nih.gov Studies on 1-tetradecene show it has a high soil adsorption coefficient, indicating it will be essentially immobile in soil. nih.gov Similarly, LCCPs are known to be very hydrophobic and exhibit strong sorption to soil and sediment, with high Koc values. diva-portal.orgslu.seresearchgate.netscispace.comca.gov

Therefore, it can be concluded that this compound will strongly adsorb to the organic fraction of soil and sediment. This strong sorption will limit its availability in the aqueous phase and consequently reduce its mobility, bioavailability, and volatilization.

Estimated Sorption Behavior

Parameter Estimated Value/Behavior for this compound Basis of Estimation
Octanol-Water Partition Coefficient (log Kow) High Inferred from the long carbon chain and presence of chlorine, similar to LCCPs and other chlorinated hydrocarbons. nih.gov

| Soil Organic Carbon-Water Partition Coefficient (Koc) | High | Strong sorption to organic matter is expected, leading to high Koc values, similar to 1-tetradecene and LCCPs. nih.govdiva-portal.orgslu.se |

Mobility and Leaching Potential

The mobility of a chemical in soil and its potential to leach into groundwater are inversely related to its sorption characteristics. Given the expected strong sorption of this compound to soil and sediment particles, its mobility in the subsurface is anticipated to be very low.

Compounds with high Koc values are strongly retained in the topsoil layers and are not readily transported downward with infiltrating water. nih.gov This significantly reduces the risk of groundwater contamination. The low water solubility of this compound further limits its potential for leaching. oecd.org Therefore, the leaching potential for this compound is considered to be low.

Characterization of Environmental Degradation Products and Metabolites

The degradation of this compound in the environment can proceed through both abiotic and biotic pathways. The structure of the molecule, with a double bond and a chlorine atom, provides multiple sites for chemical and biological attack.

Abiotic Degradation:

Hydrolysis: The carbon-chlorine bond in chlorinated alkenes can be subject to hydrolysis, although the rates can be slow. viu.casavemyexams.com Under certain conditions, this could lead to the replacement of the chlorine atom with a hydroxyl group, forming an alcohol. Elimination reactions, leading to the formation of a diene, can also occur, particularly under basic conditions. viu.ca

Oxidation: The double bond in this compound is susceptible to oxidation by atmospheric oxidants like ozone and hydroxyl radicals. dntb.gov.ua In aquatic environments, oxidation can also occur. researchgate.net Oxidation of the double bond can lead to the formation of an epoxide (2-chloro-1,2-epoxytetradecane), which is a reactive intermediate that can be further hydrolyzed to a diol. rutgers.edupressbooks.pub

Reductive Dechlorination: In anaerobic environments, such as in some sediments and groundwater, reductive dechlorination can be a significant degradation pathway for chlorinated compounds. researchgate.netwikipedia.orgnih.govacs.orgethz.chnih.govosti.govacs.org This process involves the removal of the chlorine atom and its replacement with a hydrogen atom, which would transform this compound into 1-tetradecene. This can be mediated by reactive minerals containing ferrous iron. researchgate.net

Biotic Degradation:

Microorganisms play a crucial role in the degradation of organic pollutants. For chlorinated alkenes, several microbial degradation pathways have been identified. asm.orgnih.govoup.comusgs.govresearchgate.net

Cometabolism: Some bacteria, such as certain strains of Xanthobacter, can degrade chlorinated alkenes through cometabolism. asm.orgnih.gov This process involves an enzyme, such as an alkene monooxygenase, that is produced for the metabolism of another substrate (e.g., propylene) but can also act on the chlorinated alkene. The initial step is often the epoxidation of the double bond. asm.orgnih.govmicrobe.com

Metabolism of Long-Chain Chloroalkanes: Studies on the biodegradation of long-chain chloroalkanes by bacteria like Rhodococcus suggest that degradation can be initiated by an oxygenase at the un-halogenated end of the molecule. nih.gov This would lead to the formation of an omega-chlorofatty acid, which can then be further degraded through β-oxidation. nih.gov While this compound is an alkene, similar oxidative attacks on the long alkyl chain are possible.

Metabolism of Chlorinated Paraffins: Research on the metabolism of chlorinated paraffins has shown that hydroxylation is a key initial step, followed by further oxidation and dechlorination. researchgate.net The yields of these metabolites tend to decrease with increasing carbon chain length and chlorine content. researchgate.net

Potential Degradation Products and Metabolites of this compound

Based on the degradation pathways of related compounds, the following table outlines potential degradation products and metabolites of this compound.

Degradation PathwayPotential Intermediate/ProductChemical Formula of Product
Abiotic - Hydrolysis Tetradec-1-en-2-olC₁₄H₂₈O
Abiotic - Oxidation 2-Chloro-1,2-epoxytetradecaneC₁₄H₂₇ClO
1-Chlorotetradecane-1,2-diolC₁₄H₂₉ClO₂
Abiotic - Reductive Dechlorination 1-TetradeceneC₁₄H₂₈
Biotic - Cometabolism (Epoxidation) 2-Chloro-1,2-epoxytetradecaneC₁₄H₂₇ClO
Biotic - Oxidation of Alkyl Chain ω-Chloro-tetradecenoic acidC₁₄H₂₅ClO₂
Shorter-chain chlorinated acidse.g., C₁₂H₂₁ClO₂, C₁₀H₁₇ClO₂

It is important to note that the actual degradation products and their rates of formation will depend on the specific environmental conditions, such as pH, temperature, redox potential, and the presence of specific microbial communities.

Q & A

Q. How can isotopic labeling elucidate the mechanistic pathway of this compound in cross-coupling reactions?

  • Methodological Answer : Synthesize 13^{13}C-labeled this compound and track label incorporation in products via NMR or mass spectrometry. Compare with DFT-calculated transition states to validate proposed mechanisms (e.g., radical vs. ionic pathways) .

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